![molecular formula C13H19ClN2O2 B567129 (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217707-96-4](/img/structure/B567129.png)
(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Overview
Description
®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and benzylamine.
Formation of the Amide Bond: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Benzylamine is then added to form the amide bond.
Reduction: The resulting amide is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group to secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as imines, secondary amines, and substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is primarily investigated for its potential therapeutic effects in various neurological disorders. Its structural similarity to neurotransmitter modulators suggests it may interact with dopamine and serotonin pathways, making it a candidate for treating conditions like depression and anxiety disorders .
Neuropharmacology
Research indicates that compounds with similar structures can modulate receptor activity in the central nervous system. Preliminary studies have shown that this compound may influence synaptic transmission and neuroplasticity. These properties are crucial for developing treatments for neurodegenerative diseases and mood disorders.
Synthesis and Modification
Various synthesis methods have been reported for this compound, allowing researchers to modify its properties for specific applications. These methods include:
- Ring Construction : Utilizing cyclic or acyclic precursors to form the pyrrolidine ring.
- Functionalization : Modifying preformed pyrrolidine rings to enhance biological activity .
Case Study 1: Neurotransmitter Interaction
A study explored the interaction of this compound with serotonin receptors. The findings suggested that the compound could act as a selective serotonin reuptake inhibitor (SSRI), potentially offering a new avenue for antidepressant therapy .
Case Study 2: Antidiabetic Properties
Another investigation focused on the compound's ability to enhance glucose metabolism. Researchers found that derivatives of this compound exhibited significant activity in lowering fasting glucose levels in diabetic models, indicating its potential as an antidiabetic agent .
Comparison with Related Compounds
Compound Name | Structure | Key Applications |
---|---|---|
This compound | Structure | Neuropharmacology, Antidepressant |
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Structure | Antidiabetic, Neurotransmitter modulation |
Pyrrolidine derivatives | Various | Broad applications in drug discovery |
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the structure of the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- ®-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- ®-2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group. This configuration imparts distinct stereochemical properties, making it valuable for the synthesis of enantiomerically pure compounds. Its benzyl group also provides a handle for further functionalization, enhancing its versatility in synthetic applications.
Biological Activity
(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
- Chemical Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- CAS Number : 45072303
The compound features a pyrrolidine ring substituted with a benzyl group and an aminomethyl group, contributing to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as a ligand for specific receptors and enzymes, modulating their activity. The following are key mechanisms identified in research:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways and cellular functions. For example, it may interact with cholinesterase enzymes, which are crucial in neurotransmitter regulation .
- Receptor Modulation : It can bind to muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it showed enhanced cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .
- Targeting Cancer Metabolism : The compound has been implicated in altering metabolic pathways in cancer cells, potentially leading to reduced tumor growth .
Neuroprotective Effects
The compound's interaction with cholinergic pathways suggests potential neuroprotective properties:
- Cholinesterase Inhibition : By inhibiting acetylcholinesterase, it may enhance acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease . This dual inhibition of AChE and BuChE has been linked to improved cognitive function in animal models .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Cholinesterase Inhibition | Enhances neurotransmitter levels | |
Neuroprotective | Reduces amyloid-beta aggregation |
Table 2: Comparison with Related Compounds
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
This compound | Anticancer | 10 |
Donepezil | Cholinesterase Inhibitor | 0.5 |
Rivastigmine | Cholinesterase Inhibitor | 0.3 |
Properties
IUPAC Name |
benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONODQZLASNRARN-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662513 | |
Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217707-96-4 | |
Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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